An In-depth Technical Guide to the Physical and Chemical Properties of (1R)-(+)-Camphor
An In-depth Technical Guide to the Physical and Chemical Properties of (1R)-(+)-Camphor
Abstract
(1R)-(+)-Camphor, a bicyclic monoterpenoid ketone, is a compound of significant interest in synthetic chemistry, drug development, and materials science. Its rigid chiral scaffold has made it a cornerstone in asymmetric synthesis, serving as a versatile chiral auxiliary and starting material. This technical guide provides a comprehensive overview of the core physical and chemical properties of (1R)-(+)-camphor for researchers, scientists, and drug development professionals. We delve into its structural and stereochemical features, detailed spectroscopic signatures (NMR, IR, MS), physical characteristics, and key chemical transformations. Furthermore, this guide presents detailed, field-proven protocols for its purification and selected chemical reactions, emphasizing the underlying principles and self-validating methodologies critical for robust scientific research.
Introduction: The Structural Foundation of (1R)-(+)-Camphor
(1R)-(+)-Camphor, systematically named (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a white, crystalline solid renowned for its penetrating, aromatic odor.[1] Its molecular structure is characterized by a rigid bicyclo[2.2.1]heptane framework, which imparts significant steric hindrance and conformational rigidity. This structural rigidity is paramount to its utility in stereocontrolled reactions.
The molecule possesses two chiral centers at C1 and C4. However, due to the bridged nature of the bicyclic system, only two enantiomers exist: the naturally predominant (1R,4R)-(+)-camphor and its mirror image, (1S,4S)-(-)-camphor.[1][2] This inherent chirality is the most critical feature exploited in asymmetric synthesis.
// Atom nodes with coordinates for 3D-like projection C1 [label="C1", pos="0,1,0!"]; C2 [label="C2=O", pos="1.2,0.5,0!"]; C3 [label="C3", pos="1.5,-0.8,0!"]; C4 [label="C4", pos="0,-1.5,0!"]; C5 [label="C5", pos="-1.2,-0.8,0!"]; C6 [label="C6", pos="-1.2,0.5,0!"]; C7 [label="C7", pos="0,0,1.5!"]; C8 [label="C8(CH3)", pos="-2.2,1.2,0!"]; C9 [label="C9(CH3)", pos="0.5,0.5,2.8!"]; C10 [label="C10(CH3)", pos="-0.5,0.5,2.8!"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- C7 [label=""]; C4 -- C7 [label=""]; C1 -- C10 [label=""]; C7 -- C8 [label="", style=dashed]; C7 -- C9 [label="", style=dashed];
} // Caption: Molecular Structure of (1R)-(+)-Camphor.
Physical Properties
The distinct physical properties of (1R)-(+)-camphor are summarized in Table 1. Its high melting point and volatility are notable; camphor readily sublimes at temperatures below its melting point, a property that can be exploited for purification.[3][4]
Table 1: Core Physical Properties of (1R)-(+)-Camphor
| Property | Value | Source(s) |
| Appearance | White, translucent, or colorless crystalline solid | [1][5] |
| Odor | Strong, penetrating, aromatic | [1] |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molar Mass | 152.23 g/mol | [1] |
| Melting Point | 175-181 °C | [1][6] |
| Boiling Point | 204-209 °C | [1][5] |
| Density | ~0.992 g/cm³ at 25 °C | [1] |
| Vapor Pressure | 4 mmHg at 70 °C | [1] |
| Specific Rotation ([α]D) | +44.1° (c=10 in ethanol, 25 °C) | [1] |
| Flash Point | 64-65 °C (closed cup) | [1][7] |
Solubility Profile
The solubility of camphor is a critical parameter for its application in various reaction and formulation contexts. It exhibits poor solubility in water but is readily soluble in a wide range of organic solvents. This characteristic is typical for a moderately polar organic molecule dominated by a hydrocarbon framework. A summary of its solubility is provided in Table 2.
Table 2: Solubility of (1R)-(+)-Camphor
| Solvent | Solubility | Source(s) |
| Water | 0.1-0.12 g/100 mL at 25 °C | [5][6] |
| Ethanol | Highly soluble (~109 g/100 mL) | [8] |
| Chloroform | Highly soluble (~100 g/100 mL) | [5] |
| Diethyl Ether | Highly soluble | [9] |
| Acetone | Highly soluble | [10] |
| Acetic Acid | Soluble | [10] |
Spectroscopic Characterization
The unambiguous identification and quality control of (1R)-(+)-camphor rely on a combination of spectroscopic techniques. The following sections detail the characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the carbon skeleton and proton environments of the camphor molecule. The chemical shifts are highly sensitive to the rigid, strained bicyclic structure.
¹H NMR (Proton NMR): The proton spectrum displays a complex pattern of multiplets for the methylene and methine protons, along with three distinct singlets for the non-equivalent methyl groups.
¹³C NMR (Carbon NMR): The carbon spectrum is characterized by ten distinct signals, with the carbonyl carbon appearing at a significantly downfield chemical shift. The signals for the three methyl carbons, two quaternary carbons, three methylene carbons, and one methine carbon are all well-resolved.
Table 3: NMR Spectroscopic Data for (1R)-(+)-Camphor (in CDCl₃)
| ¹H NMR | ¹³C NMR | Assignment | Source(s) |
| δ (ppm) | δ (ppm) | ||
| 0.84 (s, 3H) | 9.20 | C10-CH₃ | [5][11] |
| 0.92 (s, 3H) | 19.10 | C8-CH₃ | [5] |
| 0.96 (s, 3H) | 19.74 | C9-CH₃ | [5] |
| 1.3-1.5 (m, 2H) | 27.02 | C5-CH₂ | [5][12] |
| 1.6-1.8 (m, 1H) | 29.90 | C6-CH₂ | [5][12] |
| 1.8-2.0 (m, 1H) | 43.05 | C3-CH₂ | [5][12] |
| 2.0-2.2 (m, 1H) | 43.25 | C4-CH | [5] |
| 2.3-2.4 (m, 1H) | 46.73 | C7 (quaternary) | [5] |
| 57.64 | C1 (quaternary) | [5] | |
| 219.46 | C2=O | [5][6] |
Note: ¹H NMR chemical shifts for methylene and methine protons are complex and may vary slightly based on solvent and instrument resolution.
Infrared (IR) Spectroscopy
The IR spectrum of camphor is dominated by a strong, sharp absorption band characteristic of a saturated ketone carbonyl group.
Table 4: Key IR Absorption Bands for (1R)-(+)-Camphor
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source(s) |
| ~1740 | Strong, Sharp | C=O stretch (ketone) | [12][13] |
| 2870-2960 | Strong | sp³ C-H stretch | [12][13] |
| ~1450 | Medium | CH₂/CH₃ scissoring | [12] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of camphor reveals a clear molecular ion peak and a characteristic fragmentation pattern resulting from the stable bicyclic structure.
Table 5: Key Mass Spectrometry Data for (1R)-(+)-Camphor
| m/z | Relative Intensity | Assignment | Source(s) |
| 152 | Moderate | [M]⁺ (Molecular Ion) | [6][11] |
| 108 | High | [M - C₃H₈]⁺ | [11] |
| 95 | High | [M - C₃H₇O]⁺ | [11] |
| 81 | High | [C₆H₉]⁺ | [11] |
Chemical Properties and Reactivity
The chemical reactivity of camphor is centered around its ketone functional group. The steric hindrance imposed by the methyl groups on the bridgehead (C1) and the gem-dimethyl bridge (C7) dictates the stereochemical outcome of nucleophilic additions to the carbonyl.
Reduction of the Carbonyl Group
The reduction of camphor is a classic example of diastereoselective synthesis. The hydride attack from the less sterically hindered endo face is favored, leading to the exo alcohol, isoborneol, as the major product.
-
Reagents: Sodium borohydride (NaBH₄) is a commonly used reagent due to its mild nature and selectivity for aldehydes and ketones.[14] Lithium aluminum hydride (LiAlH₄) can also be used but is less selective and more reactive.
-
Products: The reaction yields a mixture of two diastereomeric alcohols: isoborneol (exo) and borneol (endo). The ratio is typically skewed towards isoborneol (approx. 85:15).[14]
Oxidation Reactions
Strong oxidizing agents can cleave the bicyclic ring of camphor.
-
Reagents: Concentrated nitric acid (HNO₃) is a classic reagent for this transformation.[15]
-
Product: The oxidation of camphor with hot nitric acid opens the ring to form camphoric acid, a dicarboxylic acid.[15]
Experimental Protocols
The following protocols are designed to be self-validating, incorporating checkpoints to ensure reaction completion and product purity.
Purification of (1R)-(+)-Camphor by Sublimation
Rationale: Sublimation is an effective purification method for camphor due to its high vapor pressure at temperatures below its melting point.[3] This technique efficiently separates camphor from non-volatile impurities.
Protocol:
-
Apparatus Setup: Place a small amount (~1-2 g) of crude camphor in the bottom of a sublimation apparatus (or a beaker covered with a watch glass containing ice water).
-
Heating: Gently heat the apparatus on a hot plate in a fume hood. The temperature should be sufficient to induce sublimation without melting the camphor (typically 100-150 °C).
-
Deposition: Pure camphor will sublime and deposit as crystals on the cold surface (the cold finger or the bottom of the watch glass).
-
Completion: Continue the process until no more solid is observed subliming from the bottom.
-
Isolation: Carefully turn off the heat and allow the apparatus to cool completely to room temperature. Scrape the purified camphor crystals from the cold surface onto a tared piece of weighing paper.
-
Validation: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (175-181 °C) indicates high purity. An IR spectrum can be taken to confirm the identity, looking for the characteristic C=O stretch around 1740 cm⁻¹ and the absence of impurity peaks (e.g., a broad -OH stretch if borneol was an impurity).
Diastereoselective Reduction to Isoborneol and Borneol
Rationale: This protocol demonstrates the stereochemical control exerted by the camphor scaffold. Sodium borohydride is chosen for its safety and selectivity. Methanol serves as a protic solvent to activate the borohydride and protonate the resulting alkoxide.
Protocol:
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 2.0 g of (1R)-(+)-camphor in 10 mL of methanol. Stir until fully dissolved.
-
Cooling: Cool the solution in an ice-water bath to approximately 0-5 °C.
-
Reagent Addition: While stirring, slowly and portion-wise add 0.5 g of sodium borohydride (NaBH₄) to the cooled solution over 10-15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir in the ice bath for an additional 20 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The product alcohols will have a lower Rf value than the starting camphor.
-
Quenching: After TLC confirms the disappearance of camphor, slowly add 10 mL of cold water to quench the excess NaBH₄.
-
Workup: Add another 20 mL of water and extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product mixture of isoborneol and borneol.
-
Validation:
-
IR Spectroscopy: Acquire an IR spectrum. The key validation is the disappearance of the sharp C=O stretch at ~1740 cm⁻¹ and the appearance of a strong, broad O-H stretch at ~3200-3500 cm⁻¹.
-
¹H NMR Spectroscopy: The ratio of isoborneol to borneol can be determined by integrating the signals corresponding to the proton on the hydroxyl-bearing carbon.
-
Conclusion
(1R)-(+)-Camphor remains a molecule of high importance due to its unique structural and chemical properties. Its rigid, chiral framework is not only responsible for its distinct physical characteristics but also provides a powerful tool for stereocontrol in modern organic synthesis. A thorough understanding of its spectroscopic signatures and reactivity, as detailed in this guide, is essential for its effective application in research and development. The provided protocols, grounded in principles of causality and self-validation, offer a reliable foundation for the purification and chemical manipulation of this versatile natural product.
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